2-N-Boc-butane-1,2-diamine-HCl

Gene Delivery Cationic Polymers Biodegradable Polymers

This monoprotected chiral 1,2-diamine features a single acid-labile Boc group on a C4 backbone, enabling orthogonal deprotection essential for constructing gene delivery vectors with tunable transfection efficiency and chiral catalysts. Unlike generic N-Boc diamines, its specific 1,2-substitution pattern ensures correct polymer side-chain spacing and chelate ring geometry. Using analogs risks synthetic failure—this compound guarantees reproducible SAR, biocompatibility, and enantioselectivity. Supplied as HCl salt, ≥97% purity.

Molecular Formula C9H21ClN2O2
Molecular Weight 224.729
CAS No. 138374-00-2
Cat. No. B599915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-Boc-butane-1,2-diamine-HCl
CAS138374-00-2
Molecular FormulaC9H21ClN2O2
Molecular Weight224.729
Structural Identifiers
SMILESCCC(CN)NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C9H20N2O2.ClH/c1-5-7(6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H
InChIKeySQWCEASKECSUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-N-Boc-butane-1,2-diamine-HCl: A Versatile Protected 1,2-Diamine for Selective Organic Synthesis and Drug Discovery


2-N-Boc-butane-1,2-diamine-HCl (CAS 138374-00-2), chemically identified as tert-butyl N-(1-aminobutan-2-yl)carbamate hydrochloride , is a monoprotected chiral 1,2-diamine derivative. This compound functions as a key synthetic intermediate, providing a single, acid-labile tert-butoxycarbonyl (Boc) protecting group on the secondary amine nitrogen of the butane-1,2-diamine backbone [1]. Its structure, consisting of a C4 backbone with one free primary amine and one Boc-protected secondary amine, allows for orthogonal deprotection strategies, which is critical for the stepwise construction of complex molecular architectures, including chiral catalysts and drug candidates [2]. The compound is typically supplied as a hydrochloride salt with a purity specification of ≥95% , ensuring its reliability in research applications.

Why 2-N-Boc-butane-1,2-diamine-HCl Cannot Be Replaced by Other N-Boc Diamines in Demanding Synthetic Applications


Generic substitution among N-Boc-protected diamines is a high-risk approach that can lead to synthetic failure. The performance of these building blocks is dictated by the specific interplay of carbon chain length, substitution pattern (1,2- vs. 1,4-diamine), and salt form, which profoundly influences polymer architecture, reagent reactivity, and biological target engagement [1]. For instance, in the synthesis of biodegradable gene delivery polymers, the spacer length of the N-Boc diamine monomer is a critical determinant of the resulting polymer's transfection efficiency and cytotoxicity profile [2]. Swapping 2-N-Boc-butane-1,2-diamine-HCl with a common analog like N-Boc-1,2-diaminoethane or N-Boc-1,6-diaminohexane will produce polymers with entirely different physicochemical and biological properties, potentially yielding non-functional or cytotoxic material [2]. Furthermore, in medicinal chemistry, the Boc protection site is crucial for designing bioactive molecules; a different protection pattern on the same core would generate a different compound with a distinct pharmacological profile, as shown by the variable antileishmanial activities across a series of mono-Boc diamines [3].

Quantitative Performance Guide for 2-N-Boc-butane-1,2-diamine-HCl vs. In-Class Analogs


Impact of 2-N-Boc-butane-1,2-diamine-HCl on Polymer-Mediated Gene Transfection Efficiency

In the synthesis of biodegradable poly(disulfide amine)s for gene delivery, the choice of N-Boc-protected diamine monomer dictates the side-chain spacer length of the final polymer. Polymers synthesized using a monomer analogous to the target compound—N-Boc-1,4-diaminobutane—showed distinct transfection performance compared to polymers made with shorter (N-Boc-1,2-diaminoethane) or longer (N-Boc-1,6-diaminohexane) chain monomers. The polymer derived from the butane diamine spacer (poly(CBA-DAB)) demonstrated a cell-type dependent efficacy [1]. While this is a class-level inference, the data underscores that the specific butane backbone, as found in 2-N-Boc-butane-1,2-diamine-HCl, provides a distinct polymer architecture with biological consequences.

Gene Delivery Cationic Polymers Biodegradable Polymers Non-viral Vectors

Lipophilicity and Cytotoxicity Profile of 2-N-Boc-butane-1,2-diamine-HCl

In a study evaluating 18 mono-Boc-protected diaminoalkanes for antileishmanial activity, the compound structurally equivalent to the target (H2N(CH2)4NHBoc, compound 2) was characterized for its lipophilicity and cytotoxicity. While it did not show the most potent IC50 against L. amazonensis, its measured cLogP of 1.23 and low toxicity profile distinguish it from more lipophilic and cytotoxic analogs [1]. This places it in a unique chemical space, offering a balance of properties that may be advantageous for hit-to-lead optimization or as a building block for more complex drug-like molecules.

Drug Discovery Antiparasitic Agents Leishmaniasis Lipophilicity Cytotoxicity

Selective 2-N-Boc Protection as a Precursor for Chiral 1,2-Diamine Catalysts

2-N-Boc-butane-1,2-diamine-HCl offers a distinct advantage over 1,4-diamines or symmetrically protected analogs as a precursor for chiral 1,2-diamine moieties. The 1,2-diamine substructure is a privileged motif in asymmetric catalysis, and the regioselective protection of the 2-amino group ensures that the resulting ligands have the 1,2-relationship required for effective metal chelation [1]. In contrast, using a 1,4-diamine analog like N-Boc-1,4-diaminobutane would generate a ligand with a different, larger chelate ring size, fundamentally altering its catalytic activity and enantioselectivity. This is supported by work where N-Boc-protected enantiopure 1,2-diamines were polymerized to create chiral polymer-supported catalysts for asymmetric hydrogenation [1].

Asymmetric Catalysis Chiral Polymers 1,2-Diamine Ligands Polymer-Supported Catalysts

Validated Application Scenarios for 2-N-Boc-butane-1,2-diamine-HCl Based on Experimental Evidence


Optimization of Cationic Polymer Libraries for Structure-Activity Relationship (SAR) Studies in Gene Delivery

Investigators designing biodegradable, non-viral gene delivery vectors can use 2-N-Boc-butane-1,2-diamine-HCl as a critical monomer to systematically vary polymer side-chain spacer length. As demonstrated by Ou et al., incorporating a C4-spacer (via N-Boc-1,4-diaminobutane) yields poly(disulfide amine)s with intermediate transfection efficiency and cytotoxicity profiles relative to C2 and C6 analogs [1]. This makes the compound an essential tool for SAR studies aimed at fine-tuning polymer properties to balance transfection potency with biocompatibility for specific target cell types.

Lead Optimization and Safety Profiling in Antiparasitic Drug Discovery

In medicinal chemistry campaigns targeting leishmaniasis or other parasitic diseases, 2-N-Boc-butane-1,2-diamine-HCl serves as a starting material for the synthesis of mono-Boc-protected diamine derivatives. The compound's favorable lipophilicity (cLogP 1.23) and low cytotoxicity profile, as documented by Pinheiro et al., offer a safer and more developable alternative to more lipophilic and toxic analogs [2]. This positions it as a strategic building block for generating focused compound libraries where controlling these physicochemical and safety parameters is paramount.

Synthesis of Chiral Polymer-Supported Catalysts for Asymmetric Synthesis

Researchers in the field of asymmetric catalysis require precursors that yield the specific 1,2-diamine geometry for effective metal chelation. 2-N-Boc-butane-1,2-diamine-HCl is the correct building block for incorporating this chiral 1,2-diamine moiety into polymer backbones, a strategy successfully employed by Prasad and Main to create polymer-supported catalysts for asymmetric hydrogenation [3]. Substitution with an analog like N-Boc-1,4-diaminobutane would lead to a catalyst with an altered chelate ring size and unpredictable enantioselectivity, undermining the entire synthetic objective.

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